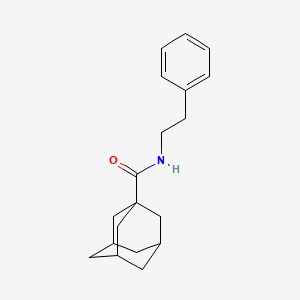![molecular formula C14H20ClN3OS B4931533 N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea (CMPT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiourea derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential applications in medicine, agriculture, and environmental science. In medicine, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have anticancer properties, with studies showing its ability to inhibit the growth of cancer cells. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential use as an antiviral and antifungal agent. In agriculture, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have insecticidal properties, with studies showing its ability to control pests such as aphids and mites. In environmental science, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential use as a catalyst in the degradation of pollutants.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea inhibits the activity of tyrosinase, which is involved in the production of melanin. This suggests that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in the treatment of hyperpigmentation disorders. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its high yield synthesis method, which makes it a cost-effective compound for lab experiments. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied, and its properties are well understood. However, one of the limitations of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential applications in medicine, agriculture, and environmental science. Finally, the development of new derivatives of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may lead to the discovery of compounds with even more potent properties.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction takes place in anhydrous conditions and is usually carried out in a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. The yield of the reaction is typically high, making it a cost-effective synthesis method.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-4-1-2-5-13(12)17-14(20)16-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQQWIHEFLBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)

![1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B4931477.png)

![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4931489.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)

![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
